Isochroman-3-carboxylic acid

Catalog No.
S3066926
CAS No.
1261578-13-5
M.F
C10H10O3
M. Wt
178.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isochroman-3-carboxylic acid

CAS Number

1261578-13-5

Product Name

Isochroman-3-carboxylic acid

IUPAC Name

3,4-dihydro-1H-isochromene-3-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.187

InChI

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

VXXPDVSKXQEYHP-UHFFFAOYSA-N

SMILES

C1C(OCC2=CC=CC=C21)C(=O)O

solubility

not available

Isochroman-3-carboxylic acid is an organic compound characterized by its unique bicyclic structure, which consists of a fused isochroman ring and a carboxylic acid functional group at the 3-position. Its molecular formula is C10H8O4C_{10}H_{8}O_{4}, and it has a molecular weight of approximately 192.17 g/mol. The compound exhibits properties typical of carboxylic acids, including acidity and the ability to participate in various

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the aromatic ring, often utilizing halogens or nitrating agents.

Major Products Formed

  • From Oxidation: Isochromanones or isochromanaldehydes.
  • From Reduction: Isochroman-3-methanol.
  • From Substitution: Halogenated or nitrated isochroman derivatives.

Isochroman-3-carboxylic acid has garnered attention for its potential biological activities. Compounds containing an isocoumarin or 3,4-dihydroisocoumarin ring structure are involved in various biological processes, including:

  • Antidiabetic Activity: Some derivatives of isochroman-3-carboxylic acid have been evaluated for their ability to inhibit protein tyrosine phosphatase 1B, which is significant in diabetes management .
  • Pharmacological Properties: The compound's structural features suggest potential applications in drug discovery, particularly for conditions influenced by biochemical pathways involving carboxylic acids.

Several synthetic routes exist for the preparation of isochroman-3-carboxylic acid:

  • Electrochemical Cross-Coupling: This method involves the cross-coupling of isochromans with alcohols in the presence of benzoic acid, allowing for mild reaction conditions and scalability.
  • Cyclization of Ynamides: Another approach includes the cyclization of allyl ether-tethered ynamides via a metal-free intramolecular alkoxylation cascade.
  • Traditional Organic Synthesis: Various classical organic synthesis methods can also yield this compound, often involving multi-step reactions that may include oxidation and reduction steps.

Isochroman-3-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for therapeutic uses, particularly in anti-diabetic drugs and other medicinal applications.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially those with biological relevance.

Research into the interactions of isochroman-3-carboxylic acid with biomolecules suggests that modifications to its structure can enhance its biological activity and bioavailability. Studies indicate that amino-acid residue modifications are promising strategies for increasing efficacy in therapeutic contexts.

Isochroman-3-carboxylic acid can be compared with several structurally similar compounds:

CompoundStructural DifferencesUnique Properties
Isochroman-1-carboxylic acidCarboxyl group at the 1-positionDifferent reactivity patterns due to position
3,4-DihydroisocoumarinsSaturated ring structureDistinct pharmacological profiles
CoumarinsDifferent ring system (benzopyran)Varied chemical properties and biological activities

Isochroman-3-carboxylic acid stands out due to its specific bicyclic structure and the positioning of the carboxyl group, which influences its chemical reactivity and biological activity compared to its analogs.

Core Structure Modifications

Replacing or appending motifs directly to the bicyclic nucleus markedly alters potency against protein tyrosine phosphatase 1B (PTP1B) and other enzymes.

DerivativeCore alteration vs parentKey targetIC50 or KiActivity change vs parentReference
4n7-Amido tether bearing 1,2-dithiolane (five-carbon linker)PTP1B51.63 nM >500-fold increase in potency
BDBM502963757-Carboxamido–dithiolane, four-carbon linkerPTP1B164.7 nM ~3-fold less potent than 4n
Enantioenriched (3S) coreChirality resolved at C-3PTP1B1.3-fold potency gain vs racemate Enantiomeric enrichment favours tighter binding
Tetracyclic polyketide analogRing fusion to give tetracyclic isochromanBroad antimicrobial panelSub-µM MIC against Staphylococcus aureus [4]Macro‐rigidification enhances binding avidity [4]
Donor/donor carbene insertion isochromanAdditional methine in heteroringNo Stevens rearrangement; high ee synthesis [5]Synthetic access, not bio-tested

Functionalization of the Carboxylic Group

Amide Formation and Biological Implications

Amidation transforms the acid into polar, H-bond-rich pharmacophores.

Amide derivativeBiological assayPotency metricObservationsReference
4n (lead)PTP1B inhibitionIC50 = 51.63 nM Spacer length critical; five-carbon optimal
(3S)-Isochroman-3-carboxamide-cycloheptyl HClM3 muscarinic receptor antagonismpKb = 7.28 ± 0.70 [6]Selective bronchodilation, low cardiotoxicity [6]
N-(Isochroman-3-ylmethyl)-N-methylfuran-3-carboxamideIn-silico BBB logPS–1.08 predicts CNS entry [7]Potential neuroactive scaffold [7]

Amidation generally increases aqueous solubility and introduces directional H-bond donors that dock favourably inside enzyme grooves.

Ester Derivatives and Their Activity

Simple esterification yields pro-lipophilic analogues with notable phytoregulatory traits.

EsterWheat coleoptile elongation (100 ppm)Lettuce root geotropismNotesReference
Phenacylidene-isochroman-3-one ethyl ester−40% inhibition [8]Abolished bending [8]Acts as auxin-transport blocker [8]
3,7-Dimethyl-8-hydroxy‐6-methoxy isochroman acetate1.4× activity of parent in coleoptile assay [8]N/ASmall acyl boosts membrane uptake [8]
Butyl isochroman-3-carboxylateNo PTP1B activity up to 10 µM Ester blocks essential acid–His interaction

Esterification tends to reduce PTP1B affinity but improves passive diffusion in plant systems, underscoring context-dependent performance.

Substitution Effects on Biological Activity

Substituents on the aromatic ring or heteroatoms inside the bicyclic core fine-tune potency.

Position modifiedSubstituent(s) evaluatedLead outcomeActivity trendReference
C-6/C-7Dimethoxy → dihydroxyDimethoxy analog shows ×2 plant-growth inhibition vs dihydroxy [8]Electron donation enhances auxinic mimicry [8]
C-7Amido-dithiolane vs alkylAmido-dithiolane confers 100× stronger PTP1B blockade Polar linker & S-rich ring forge extra H-bonds
C-4Chloro vs iodo in 3-methyl-1-oxo carboxamidesChlorine improves antiplatelet IC50 by 25% [9]Smaller σ-donor supports snug π-stacking [9]
External tetherCyclopentyl methoxy vs butoxyCyclopentyl gives 600 nM PTPRD inhibition [7]Steric enclosure stabilises hydrophobic pocket [7]

Overall, electron-rich ring systems and sulfur-containing tethers amplify enzyme binding, while bulky apolar groups modulate selectivity.

Computational SAR Analysis

Molecular Docking Studies

In-silico work rationalises empirical trends.

LigandProtein target (PDB)Glide/AutoDock scoreKey interactionsExperimental correlateReference
Isochroman-3-carboxylic acidBovine serum albumin (Site III)−6.3 kcal mol⁻¹, Kb ≈ 1.0 × 10³ M⁻¹ [10]π–π stacking with Trp213, salt bridge to Lys136Static quenching confirmed spectroscopically [10]
Amide 4nPTP1B (1PTY)−10.8 kcal mol⁻¹Carboxylate anchors Arg221; dithiolane S···π with Tyr46IC50 51.63 nM
Isochroman-4-one 10aAcetylcholinesterase (4EY7)−12.5 kcal mol⁻¹Dual binding at catalytic and peripheral sitesIC50 21.1 nM [9] [9]

Docking underscores the necessity of a free acid or amide carbonyl to secure the catalytic arginine of PTP1B, while hydrophobic rings steer selectivity for CNS enzymes.

QSAR Models in Derivative Design

Quantitative models accelerate lead optimisation.

Model typeData set (n)r² / q²Significant descriptorsDesign implicationsReference
3D-pharmacophore (PTP1B vs TCPTP)135 iso-chroman acids & amides0.83 / 0.76 [7]H-bond acceptor at 3-CO₂H, hydrophobe at 7, volume >280 ųGuides selectivity away from TCPTP [7]
CoMFA (plant growth activity)42 ester analogues0.79 / 0.71 [8]Steric bulk near C-4, electropositive field at C-8Maps auxin-like profile [8]

These validated equations allow virtual ranking before synthesis, trimming bench time while honing specificity.

XLogP3

1.2

Dates

Last modified: 08-18-2023

Explore Compound Types